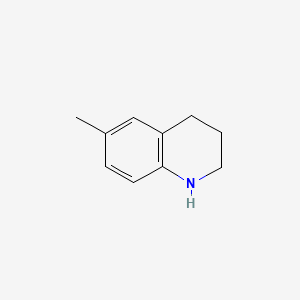

6-Methyl-1,2,3,4-tetrahydroquinoline

Beschreibung

Significance of the Tetrahydroquinoline Scaffold in Chemical Sciences

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.govresearchgate.net This nitrogen-containing heterocyclic system is a fundamental structural unit found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological and material properties. nih.govacs.org

Tetrahydroquinoline alkaloids are a significant class of natural products distributed across various organisms. nih.govscilit.com These compounds are biosynthesized through diverse pathways, leading to a wide range of molecular structures and biological activities. nih.govscilit.com The THQ core is a key feature in many of these naturally occurring molecules, some of which have demonstrated potential as leads for drug discovery. nih.govbohrium.com However, the limited accessibility and synthetic complexity of some natural THQs can present challenges for their development as therapeutic agents. nih.govscilit.com

The tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents. nih.govresearchgate.net Its derivatives have been investigated for a multitude of medicinal applications, demonstrating a wide range of biological activities. These include potential uses as:

Anticancer agents nih.govnih.govresearchgate.net

Neurotropic agents nih.gov

Anti-inflammatory agents researchgate.net

Antitubercular agents nih.gov

Antimicrobial agents rsc.org

mTOR inhibitors for lung cancer treatment tandfonline.comtandfonline.com

The versatility of the THQ scaffold allows for extensive chemical modifications, enabling researchers to fine-tune its properties to target specific biological pathways. nih.govnih.govtandfonline.com For instance, derivatives have been designed to inhibit enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are crucial targets in cancer therapy. nih.gov Furthermore, specific THQ-based compounds have been identified as potent and selective BET bromodomain inhibitors, showing promise in oncology and inflammation models. acs.org

Table 1: Selected Biological Activities of Tetrahydroquinoline Derivatives

| Biological Activity | Research Finding |

|---|---|

| Anticancer | Tetrahydroquinoline-based compounds have shown cytotoxic effects on various human cancer cell lines by mechanisms including apoptosis induction and inhibition of tubulin polymerization. nih.govresearchgate.net |

| Neuroprotective | Certain tetrahydroquinoline derivatives have been identified as potential neurotropic agents. nih.gov |

| Anti-inflammatory | The scaffold is present in molecules with demonstrated anti-inflammatory properties. researchgate.net |

| Antimicrobial | Synthetic THQ analogs have exhibited activity against various bacterial and mycobacterial strains. rsc.org |

| mTOR Inhibition | Tetrahydroquinoline has been identified as a beneficial scaffold for developing mTOR inhibitors for potential lung cancer treatment. tandfonline.com |

The application of tetrahydroquinoline derivatives extends to the field of agrochemicals. Certain alkylated THQ derivatives are considered for their potential as recyclable agrochemicals. arabjchem.org Additionally, 1,2,3,4-Tetrahydroquinoline is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which have displayed fungicidal activity. chemicalbook.com

In materials science, tetrahydroquinoline derivatives serve as precursors for the synthesis of dyes. arabjchem.org The structural properties of the THQ scaffold can be modified to create molecules with specific optical and electronic characteristics suitable for various material applications.

Historical Context of 6-Methyl-1,2,3,4-tetrahydroquinoline Studies

The study of tetrahydroquinoline and its derivatives dates back to the late 19th century. researchgate.net Early research focused on the synthesis and reactivity of the core structure. The specific compound, this compound, also known by the trivial name Civettal, has been characterized and is listed in chemical databases with the CAS Registry Number 91-61-2. nist.gov

Initial investigations into the chemical properties of tetrahydroquinolines included studies on their nitration. These early studies sometimes yielded inconsistent results regarding the position of electrophilic substitution on the aromatic ring. researchgate.net Later, more systematic studies involving various N-protected derivatives of tetrahydroquinoline were conducted to achieve regioselective nitration, leading to the successful synthesis and unequivocal characterization of isomers such as 6-nitro-1,2,3,4-tetrahydroquinoline (B82555). researchgate.net These foundational studies were crucial for understanding the reactivity of the tetrahydroquinoline ring system and for enabling the synthesis of specifically substituted derivatives like the 6-methyl variant.

The physical and chemical properties of this compound have been documented, noting its nature as a clear pale yellow to yellow liquid that can oxidize and darken upon exposure to air and light. chemicalbook.com It is also known to solidify in the cold. chemicalbook.com

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Chemical Formula | C10H13N nist.gov |

| Molecular Weight | 147.22 g/mol nih.gov |

| CAS Registry Number | 91-61-2 nist.gov |

| IUPAC Name | This compound nist.gov |

| Synonyms | Civettal, p-Methyltetrahydroquinoline nist.govnih.gov |

Evolution of Research Trajectories

The scientific journey of this compound and its parent structure, tetrahydroquinoline, has evolved significantly since their initial discovery. Early research was primarily foundational, focusing on the synthesis and fundamental characterization of this class of heterocyclic amines. Over the decades, the research trajectory has shifted from basic synthesis to its application as a versatile building block in organic chemistry and, more recently, to the targeted design and investigation of its derivatives for specific biological activities.

Initial studies, some dating back to the early 20th century, were dedicated to developing methods for synthesizing the 1,2,3,4-tetrahydroquinoline core. nih.govacs.org These efforts established the groundwork for accessing this important structural motif. The unique bicyclic amine structure of compounds like this compound made them attractive as intermediates for creating more complex molecules. chemimpex.com

As synthetic methodologies became more robust, the focus expanded. Researchers began to utilize this compound as a key intermediate in the production of pharmaceuticals, specialty chemicals, and agrochemicals. chemimpex.com Its stable yet reactive nature makes it a valuable component in constructing diverse molecular architectures. chemimpex.comfishersci.ca The development of advanced synthetic strategies, such as domino reactions, has further enhanced the efficiency of creating tetrahydroquinoline derivatives, contributing to principles of green chemistry. nih.gov

In recent years, the research trajectory has increasingly moved towards medicinal chemistry and the exploration of the bioactive potential of tetrahydroquinoline derivatives. The 1,2,3,4-tetrahydroquinoline nucleus is now recognized as a prevalent core structure in a multitude of synthetic pharmaceuticals. nih.gov A significant area of modern research involves synthesizing and evaluating derivatives for specific therapeutic applications. Notably, extensive research has been conducted on the neuroprotective properties of related compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, particularly in the context of neurodegenerative conditions like Parkinson's disease. nih.govbohrium.comnih.gov These studies often investigate mechanisms related to antioxidant activity, suppression of apoptosis, and anti-inflammatory effects. nih.govbgu.ac.ilresearchgate.net Beyond neuroprotection, research has explored the potential for derivatives to act as anti-cancer, antiviral, and anti-inflammatory agents. nih.govchemimpex.com

The following table provides a summary of the key research findings and their evolution over time.

Interactive Data Table: Evolution of Research on Tetrahydroquinolines

| Research Era | Focus Area | Key Research Findings | Significance | References |

| Early 20th Century | Foundational Synthesis | Development of initial synthetic routes to the 1,2,3,4-tetrahydroquinoline scaffold. | Established the chemical basis for accessing this class of compounds. | nih.govacs.org |

| Mid-20th Century | Intermediate in Organic Synthesis | Use as a building block for more complex molecules and fine chemicals. | Recognized the compound's utility as a versatile chemical intermediate. | chemimpex.com |

| Late 20th Century - Present | Advanced Synthetic Methods | Application of domino (cascade) reactions for efficient and atom-economical synthesis of derivatives. | Improved synthetic efficiency and alignment with green chemistry principles. | nih.govorganic-chemistry.org |

| Late 20th Century - Present | Medicinal Chemistry & Bioactivity | Investigation of derivatives as antiarrhythmic, schistosomicidal, and antiviral agents. | Broadened the scope of potential pharmaceutical applications for the scaffold. | nih.gov |

| 21st Century | Neuroprotective Agents | Studies on derivatives like HTHQ showed reduced oxidative stress, normalized chaperone activity, and suppressed apoptosis in models of Parkinson's disease. | Highlighted the potential of tetrahydroquinoline derivatives in treating neurodegenerative diseases. | nih.govbohrium.comnih.govresearchgate.net |

| 21st Century | Anti-Cancer Research | Development of 1,2,3,4-tetrahydroisoquinoline-based CXCR4 antagonists to interfere with cancer cell survival and metastasis. | Explored a novel mechanism for cancer therapy based on the tetrahydroquinoline structure. | nih.gov |

| 21st Century | Anti-inflammatory and Antioxidant Properties | Derivatives demonstrated the ability to reduce inflammation and oxidative stress markers in various biological models. | Provided mechanistic insight into the neuroprotective and other therapeutic effects observed. | chemimpex.comnih.govbgu.ac.il |

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound. These methods involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or more new bonds.

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. This approach is often favored for its efficiency and potential for stereocontrol.

Intramolecular Friedel-Crafts acylation is a powerful method for the formation of cyclic ketones, which can be further modified to yield the desired tetrahydroquinoline ring system. This reaction involves the cyclization of a suitable carboxylic acid or its derivative onto an aromatic ring under the influence of a Lewis or Brønsted acid catalyst.

A relevant example of this strategy is the synthesis of fused quinolones through the intramolecular Friedel-Crafts acylation of quinoline-7-carboxylic acids. In a study by Li and colleagues, the intramolecular cyclization of 6-[(phenoxy/phenylthio)methyl] researchgate.netsci-rad.comdioxolo[4,5-g]quinoline-7-carboxylic acids was achieved using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid). researchgate.net This reagent acts as a strong Brønsted acid, promoting the formation of an acylium ion which then undergoes electrophilic aromatic substitution onto the appended phenoxy or phenylthio ring to yield the cyclized product. researchgate.net The reaction proceeds under milder conditions than traditional Friedel-Crafts protocols, with lower reaction temperatures and simpler product isolation. researchgate.net

While this example results in a fused quinolone, the fundamental principle of intramolecular Friedel-Crafts acylation can be applied to the synthesis of the core tetrahydroquinoline structure. For instance, the cyclization of an N-aryl-β-alanine derivative, where the aryl group is a p-tolyl group, could theoretically lead to a 6-methyl-2,3-dihydroquinolin-4(1H)-one. Subsequent reduction of the ketone and the quinolone ring would then yield this compound.

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Fused Quinolone Synthesis

| Starting Material | Catalyst | Product | Yield (%) | Reference |

| 6-[(Phenylthio)methyl] researchgate.netsci-rad.comdioxolo[4,5-g]quinoline-7-carboxylic acid | Eaton's Reagent | researchgate.netBenzothiepino[3,4-b] researchgate.netsci-rad.comdioxolo[4,5-g]quinolin-12(6H)-one | 76 | researchgate.net |

| 6-[(Phenoxy)methyl] researchgate.netsci-rad.comdioxolo[4,5-g]quinoline-7-carboxylic acid | Eaton's Reagent | researchgate.netBenzoxepino[3,4-b] researchgate.netsci-rad.comdioxolo[4,5-g]quinolin-12(6H)-one | Not specified | researchgate.net |

Acid-mediated cyclization of appropriately substituted aminobenzyl alcohol derivatives represents another viable route to tetrahydroquinolines. This approach typically involves the acid-catalyzed generation of a reactive intermediate, such as a carbocation, which then undergoes intramolecular attack by the amino group to form the heterocyclic ring.

Domino reactions, also known as tandem or cascade reactions, provide an efficient means of synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov Acid-catalyzed ring closures are a key feature of many such domino sequences. nih.gov For instance, the treatment of enamides with benzyl azide in the presence of triflic acid leads to the formation of fused-ring tetrahydroquinolines. nih.gov The reaction is initiated by the acid-spurred rearrangement of benzyl azide to an N-phenyliminium intermediate, which is then attacked by the enamide, followed by cyclization. nih.gov

While a direct example for 6-methyl-2-aminobenzyl alcohol is not prominently featured in recent literature for tetrahydroquinoline synthesis, the principle of acid-catalyzed cyclization is well-established. A hypothetical pathway could involve the reaction of a 6-methyl-2-aminobenzyl alcohol derivative with an aldehyde or ketone. The acid catalyst would facilitate the formation of an iminium ion from the amine and the carbonyl compound, followed by an intramolecular electrophilic attack of the aromatic ring onto the iminium carbon to close the ring. Subsequent dehydration would lead to a dihydroquinoline, which could then be reduced to the desired this compound.

Catalytic cycloaddition reactions, particularly those involving a [4+2] cycloaddition, are among the most efficient methods for the synthesis of six-membered heterocyclic rings. These reactions are characterized by their high atom economy and stereoselectivity.

The Povarov reaction is a powerful and widely used method for the synthesis of tetrahydroquinolines. sci-rad.comnih.gov It is classified as an imino Diels-Alder reaction, which involves the [4+2] cycloaddition of an N-arylimine (the diene component) with an electron-rich alkene (the dienophile). sci-rad.com The reaction is typically catalyzed by a Lewis or Brønsted acid. sci-rad.com

The reaction can be performed in a stepwise manner, where the N-arylimine is pre-formed and then reacted with the alkene, or as a one-pot, multi-component reaction where the aniline, aldehyde, and alkene are mixed together in the presence of a catalyst. sci-rad.com The multi-component approach is often preferred for its operational simplicity and efficiency. sci-rad.com

A key advantage of the Povarov reaction is the ability to generate highly substituted tetrahydroquinolines by varying the three components. For the synthesis of this compound derivatives, p-toluidine is used as the aniline component, which incorporates the methyl group at the 6-position of the resulting tetrahydroquinoline ring.

Bismuth(III) chloride (BiCl₃) has emerged as an effective and environmentally friendly Lewis acid catalyst for a variety of organic transformations, including the Povarov reaction. researchgate.net Bismuth compounds are attractive due to their low toxicity, cost-effectiveness, and moisture stability. scirp.org

A notable application of BiCl₃ in the synthesis of 6-methyl-tetrahydroquinoline derivatives is the three-component Povarov reaction between an aromatic aldehyde, p-toluidine, and an electron-rich alkene. A study by Bermúdez and colleagues describes the BiCl₃-catalyzed one-pot synthesis of N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones. researchgate.net In this reaction, 3- or 4-nitrobenzaldehyde, p-toluidine, and N-vinylpyrrolidin-2-one were reacted in the presence of catalytic BiCl₃ to afford the corresponding polysubstituted tetrahydroquinolines in good yields. researchgate.net

The proposed mechanism for this reaction involves the initial BiCl₃-catalyzed formation of the N-arylimine from p-toluidine and the nitrobenzaldehyde. The Lewis acid then activates the imine towards nucleophilic attack by the electron-rich alkene, N-vinylpyrrolidin-2-one. This is followed by an intramolecular electrophilic aromatic substitution (the Friedel-Crafts type cyclization) to close the ring and form the tetrahydroquinoline core.

Table 2: BiCl₃-Catalyzed Povarov Reaction for the Synthesis of 6-Methyl-tetrahydroquinoline Derivatives

| Aldehyde | Aniline | Alkene | Catalyst | Product | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | p-Toluidine | N-Vinylpyrrolidin-2-one | BiCl₃ | N-(6-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one | Not specified | researchgate.net |

| 3-Nitrobenzaldehyde | p-Toluidine | N-Vinylpyrrolidin-2-one | BiCl₃ | N-(6-Methyl-2-(3-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one | Not specified | researchgate.net |

Catalytic Cycloaddition Reactions

Povarov Reaction (Imino Diels-Alder Cycloaddition)

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)-Catalyzed Reactions

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely employed Lewis acid catalyst in organic synthesis, including in the Povarov reaction, which is a powerful tool for the synthesis of tetrahydroquinolines. This reaction typically involves the [4+2] cycloaddition of an in situ-generated N-arylimine with an electron-rich alkene.

In a typical synthesis of a 6-methyl-substituted tetrahydroquinoline derivative, p-toluidine can be reacted with an aldehyde, such as benzaldehyde, in the presence of BF₃·OEt₂ to form the corresponding imine. This intermediate then undergoes a cycloaddition reaction with an alkene, like ethyl vinyl ether. The BF₃·OEt₂ activates the imine, facilitating the nucleophilic attack of the alkene and the subsequent cyclization to form the tetrahydroquinoline ring. While specific data for the synthesis of the parent this compound via this method is not extensively detailed in readily available literature, the general applicability of the Povarov reaction with substituted anilines and various dienophiles is well-established. The reaction of N-benzylanilines with formaldehyde in the presence of BF₃·OEt₂ has been studied for the synthesis of 4-aryl-3-methyltetrahydroquinolines, showcasing the utility of this catalyst in forming the tetrahydroquinoline core through the reaction of iminium ions.

Copper(II) Chloride (CuCl₂)-Catalyzed One-Pot Reactions

Copper(II) chloride (CuCl₂) serves as an effective and inexpensive catalyst for the one-pot synthesis of tetrahydroquinoline derivatives. This method often involves the reaction of N-methyl-N-alkylanilines with vinyl ethers in the presence of an oxidant like t-butylhydroperoxide (TBHP). nih.gov

The proposed mechanism for this reaction involves the CuCl₂-catalyzed oxidation of the N-methyl-N-alkylaniline to form an iminium ion intermediate. This electrophilic species then reacts with the vinyl ether in a [4+2] cycloaddition-type manner, followed by an electrophilic aromatic substitution to close the ring and form the tetrahydroquinoline skeleton. nih.gov For the synthesis of this compound, N,4-dimethylaniline would serve as the starting material.

| Starting Material (Aniline) | Alkene | Catalyst | Oxidant | Product | Yield (%) |

| N,N-dimethylaniline | n-butyl vinyl ether | CuCl₂ | TBHP | 1-Methyl-4-butoxy-1,2,3,4-tetrahydroquinoline | 40 |

Hydrogenation Strategies

Hydrogenation of the corresponding quinoline (B57606) precursor, 6-methylquinoline (B44275), is a direct and widely used method to obtain this compound. Various catalytic systems have been developed to achieve high efficiency, selectivity, and, in some cases, enantioselectivity.

Asymmetric Hydrogenation of Quinolines

The development of chiral catalysts has enabled the asymmetric hydrogenation of quinolines, providing access to enantiomerically enriched tetrahydroquinolines, which are valuable building blocks in medicinal chemistry.

Chiral cationic ruthenium-diamine complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of a wide range of quinoline derivatives, often with excellent enantioselectivity. researchgate.net These reactions can be performed in environmentally benign solvents, including water. The use of aqueous media can in some cases enhance catalytic activity and selectivity. The mechanism is believed to involve an outer-sphere hydrogen transfer from the ruthenium hydride complex to the protonated quinoline substrate. The enantioselectivity is controlled by the chiral environment created by the diamine ligand and the arene ligand on the ruthenium center. The asymmetric transfer hydrogenation of quinolines in water using a rhodium-Ts-dpen catalyst and sodium formate as the hydrogen source has been shown to be pH-dependent, with optimal results often achieved in buffered solutions. researchgate.net

| Substrate | Catalyst System | Hydrogen Source | Solvent | Yield (%) | ee (%) |

| 2-Methylquinoline | [(CpRhCl₂)₂] / Ts-dpen | HCOONa | Water (pH 5) | >99 | 92 |

| 6-Methoxyquinoline | [(CpRhCl₂)₂] / Ts-dpen | HCOONa | Water (pH 5) | >99 | 94 |

The direct conversion of quinolines to N-methyl-1,2,3,4-tetrahydroquinolines can be achieved through a one-pot reductive N-methylation process. While palladium catalysts are widely used in various hydrogenation and C-N coupling reactions, specific examples of palladium-catalyzed reductive N-methylation of 6-methylquinoline are not prominently featured in the literature. However, a closely related and highly efficient method utilizes a tin oxide-decorated platinum catalyst. This system uses methanol as a source of both hydrogen and the methyl group, offering a green and direct route to N-methylated tetrahydroquinolines. acs.org The reaction proceeds through a tandem sequence of methanol dehydrogenation, quinoline reduction to the corresponding tetrahydroquinoline, and subsequent N-methylation. acs.org

| Substrate | Catalyst | C1 Source / H₂ Source | Temperature (°C) | Product | Yield (%) |

| Quinoline | Pt-SnOₓ/Al₂O₃ | Methanol | 130 | N-Methyl-1,2,3,4-tetrahydroquinoline | 60 |

Selective Catalytic Hydrogenation of N-Heteroaromatics

For the synthesis of this compound where chirality is not a concern, various heterogeneous catalysts offer high efficiency and selectivity for the hydrogenation of the nitrogen-containing ring of 6-methylquinoline, leaving the benzene (B151609) ring intact.

Silica-modified Raney Nickel catalysts have demonstrated high activity and selectivity for the hydrogenation of various quinoline derivatives. nih.gov For instance, the hydrogenation of 6-methylquinoline over a silica-modified Raney Nickel catalyst (RNi@SiO₂-2) in methanol under hydrogen pressure affords this compound in excellent yield. nih.gov The silica modification is believed to prevent the over-hydrogenation to decahydroquinoline. nih.gov

Similarly, other nickel-based catalysts have been shown to be effective for this transformation. The hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline can be achieved using various nickel catalysts, with the product selectivity being a key challenge. researchgate.netpreprints.org

| Substrate | Catalyst | Solvent | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) |

| 6-Methylquinoline | RNi@SiO₂-2 | Methanol | 2 | 120 | 90.1 |

| 5-Methylquinoline | RNi@SiO₂-2 | Methanol | 2 | 120 | 96.2 |

| 6-Chloroquinoline | RNi@SiO₂-2 | Methanol | 2 | 120 | 90.9 |

An exploration of the synthetic routes for this compound and its associated derivatives reveals a variety of sophisticated chemical strategies. These methodologies are crucial for accessing a wide array of molecular structures with potential applications in medicinal chemistry and materials science. This article focuses on the key derivatization strategies, including alkylation, oxidation, and the introduction of diverse functional groups onto the tetrahydroquinoline framework.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKMRXSMOHCNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047444 | |

| Record name | 6-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-61-2 | |

| Record name | 6-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Civettal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-6-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I67838Y8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Iii. Spectroscopic and Computational Approaches for Structural Elucidation and Characterization

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in probing the molecular structure of 6-Methyl-1,2,3,4-tetrahydroquinoline by examining the interaction of the molecule with electromagnetic radiation. NMR spectroscopy provides detailed information about the hydrogen and carbon framework, while IR spectroscopy identifies the characteristic vibrational modes of its functional groups.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the this compound molecule.

While a complete, publicly available, and fully assigned ¹H NMR spectrum with detailed chemical shifts and coupling constants for this compound is not readily found in the surveyed literature, general spectral characteristics can be inferred from related structures. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the heterocyclic ring, the methyl group protons, and the amine proton. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide crucial information for assigning each proton to its specific position in the molecule. For instance, the aromatic protons would appear in the downfield region, and their splitting patterns would reveal their substitution pattern on the benzene (B151609) ring. The aliphatic protons on the tetrahydroquinoline ring would show complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Similar to ¹H NMR, a comprehensive and assigned experimental ¹³C NMR dataset for this compound is not widely available in the public domain. A typical ¹³C NMR spectrum would display a series of peaks, each corresponding to a unique carbon atom in the molecule. The chemical shifts of these peaks would indicate the electronic environment of each carbon. For example, the aromatic carbons would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the saturated heterocyclic ring. The methyl group carbon would appear at a characteristic upfield position.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound.

A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of proton-proton connectivity networks within the aromatic and aliphatic portions of the molecule. For instance, it would confirm the coupling between adjacent protons on the tetrahydroquinoline ring.

An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the direct assignment of a proton's signal to its corresponding carbon signal, greatly simplifying the interpretation of both ¹H and ¹³C spectra. While specific experimental 2D NMR data for this compound is not detailed in the available literature, these techniques are standard practice for the structural confirmation of such compounds.

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The solid-phase Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded and analyzed. nih.gov The interpretation of the spectrum is supported by density functional theory (DFT) calculations, which provide a theoretical basis for the assignment of the observed vibrational modes. nih.gov The characteristic absorption bands provide clear evidence for the key functional groups within the molecule.

The N-H stretching vibration is a prominent feature, observed experimentally at 3381 cm⁻¹. nih.gov This band is a key indicator of the secondary amine group in the heterocyclic ring. The aromatic C-H stretching vibrations are observed in the region of 3045 to 2924 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups appear at slightly lower wavenumbers. nih.gov

The C-C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1622 to 1460 cm⁻¹ region. nih.gov The in-plane and out-of-plane bending vibrations of the C-H groups and the various bending and twisting modes of the CH₂ and CH₃ groups populate the fingerprint region of the spectrum, providing a unique vibrational signature for the molecule. nih.gov A close agreement between the experimentally observed frequencies and those calculated using DFT methods confirms the accuracy of the vibrational assignments. nih.gov

Table 1: Selected FTIR Spectral Data for this compound nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 3381 | N-H stretching |

| 3045 | Aromatic C-H stretching |

| 2962 | CH₃ asymmetric stretching |

| 2924 | CH₂ asymmetric stretching |

| 1622 | Aromatic C-C stretching |

| 1585 | Aromatic C-C stretching |

| 1518 | Aromatic C-C stretching |

| 1495 | CH₂ scissoring |

| 1460 | CH₃ asymmetric bending |

| 1381 | CH₃ symmetric bending |

| 1321 | C-N stretching |

| 806 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which for this compound provides information on its molecular weight and fragmentation patterns, aiding in its identification and the differentiation from its isomers.

The mass spectra of tetrahydroquinolines are characterized by distinct fragmentation pathways. For methyl-substituted 1,2,3,4-tetrahydroquinolines, the position of the methyl group significantly influences the resulting mass spectrum. When the methyl group is located on the aromatic ring, as in this compound, it is less readily lost compared to a methyl group on the hydroaromatic ring.

Studies on isomeric methyl-1,2,3,4-tetrahydroquinolines have shown that while all isomers exhibit a molecular ion peak, the relative intensities of fragment ions allow for their differentiation. For instance, isomers with the methyl group on the saturated portion of the molecule, such as in the 2- or 4-position, typically show an intense peak corresponding to the loss of a methyl radical (M-15). In contrast, the fragmentation of this compound is primarily dictated by the stable aromatic ring, leading to a different set of characteristic fragments. This allows mass spectrometry to be a useful tool for distinguishing between the various structural isomers of methyl-tetrahydroquinoline.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum is characteristic of the chromophores present in the molecule. For this compound, the chromophore is the substituted benzene ring fused to the nitrogen-containing heterocyclic ring. While specific experimental spectra for this compound are not detailed in the available literature, quinoline (B57606) derivatives are known to exhibit characteristic UV absorption bands. researchgate.net The electronic transitions are typically of the π → π* type within the aromatic system. The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring and the solvent used.

X-ray Diffraction Single-Crystal Technique

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique can provide highly accurate measurements of bond lengths, bond angles, and torsion angles.

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its crystal structure, including precise bond lengths and angles from this method, are not available. If such a study were conducted, it would provide unequivocal proof of the molecular structure and conformation of the tetrahydroquinoline ring system in the solid state.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are invaluable for predicting and understanding the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been employed to optimize the molecular geometry and predict various spectroscopic properties. These theoretical calculations provide a detailed picture of the molecule's structure at the atomic level. A study utilizing the B3LYP functional with the 6-311+G(**) basis set has been performed to carry out a full structure optimization of this compound.

DFT calculations provide an optimized molecular structure corresponding to a minimum on the potential energy surface. From this optimized geometry, key structural parameters such as bond lengths and bond angles can be determined. These calculated values serve as reliable estimates in the absence of experimental X-ray diffraction data. The tables below present selected optimized bond lengths and angles for this compound, derived from DFT calculations.

| Bond | Calculated Length (Å) |

|---|---|

| C1-C2 | 1.396 |

| C2-C3 | 1.392 |

| C3-C4 | 1.397 |

| C4-C10 | 1.391 |

| C5-C6 | 1.511 |

| C6-N7 | 1.467 |

| N7-C8 | 1.385 |

| C8-C9 | 1.531 |

| C9-C10 | 1.512 |

| C1-C11 | 1.510 |

| Angle | Calculated Angle (°) |

|---|---|

| C2-C1-C10 | 121.2 |

| C1-C2-C3 | 119.5 |

| C2-C3-C4 | 119.5 |

| C3-C4-C10 | 121.3 |

| C1-C10-C9 | 119.8 |

| C5-C10-C9 | 119.8 |

| C6-N7-C8 | 112.5 |

| N7-C8-C9 | 111.9 |

| C8-C9-C10 | 111.0 |

| C11-C1-C2 | 119.6 |

Atomic Charge Analysis (Mulliken and Coulson Methods)

Atomic charge analysis is a computational method used to quantify the partial atomic charges on the individual atoms within a molecule, which influences properties like electronic structure, dipole moment, and polarizability. researchgate.net The Mulliken and Coulson methods are two approaches to population analysis that partition the total electron density among the constituent atoms.

Mulliken population analysis, one of the most established methods, calculates charges based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. uni-muenchen.dewikipedia.org However, it is known to be highly sensitive to the choice of basis set. uni-muenchen.de In computational studies of this compound, Mulliken charge calculations have been performed to understand the electron distribution across the molecule. These analyses typically show a significant negative charge on the nitrogen atom due to its high electronegativity and lone pair of electrons, making it a nucleophilic center. The hydrogen atom attached to the nitrogen often carries a partial positive charge. Within the aromatic ring, carbon atoms exhibit varying charges, influenced by the electron-donating effects of both the methyl group and the fused amino-alicyclic ring.

The table below presents representative Mulliken atomic charges for selected atoms of this compound, calculated using different computational models.

| Atom | Charge (AM1) | Charge (PM3) | Charge (HF/6-31G) | Charge (B3LYP/6-31G) |

|---|---|---|---|---|

| N1 | -0.34 | -0.19 | -0.81 | -0.58 |

| C2 | -0.12 | -0.08 | -0.31 | -0.29 |

| C6 | -0.10 | -0.11 | -0.25 | -0.21 |

| C10 (Methyl C) | -0.15 | -0.01 | -0.56 | -0.51 |

Note: The values are illustrative and depend on the specific software, basis set, and calculation parameters used. Atom numbering is based on standard quinoline nomenclature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, MEP analysis reveals distinct regions of charge concentration. researchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most significant negative potential is localized around the nitrogen atom of the tetrahydroquinoline ring, which is consistent with the presence of its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor.

Neutral Regions (Green): These regions have an electrostatic potential close to zero and are less likely to be involved in strong electrostatic interactions.

The MEP surface provides a clear visual guide to the molecule's reactive sites, confirming that the nitrogen atom is the most nucleophilic center. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

For this compound, computational analyses show that the HOMO is primarily localized on the fused benzene ring and the nitrogen atom, which is characteristic of anilines. The LUMO is predominantly distributed over the aromatic ring. The energy gap is a key factor in predicting the molecule's electronic transitions and its participation in charge-transfer reactions.

| Parameter | Value (AM1) | Value (PM3) | Value (HF/6-31G) | Value (B3LYP/6-31G) |

|---|---|---|---|---|

| HOMO Energy (eV) | -8.35 | -8.48 | -8.21 | -5.33 |

| LUMO Energy (eV) | 0.91 | 1.05 | 2.98 | 0.14 |

| Energy Gap (ΔE) (eV) | 9.26 | 9.53 | 11.19 | 5.47 |

Note: The values are illustrative and vary significantly with the computational method and basis set.

Ab Initio Hartree-Fock (HF) Calculations

Ab initio ("from the beginning") methods are a class of computational chemistry calculations that rely on first principles of quantum mechanics without the use of experimental data for parameterization. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation, providing a foundational approximation of the electronic structure by considering each electron in the mean field of all other electrons. wikipedia.orgaustinpublishinggroup.com

HF calculations have been applied to this compound to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net While HF methods systematically neglect a portion of the electron correlation, leading to some inaccuracies compared to experimental results or higher-level computations, they provide a valuable qualitative picture and a good starting point for more sophisticated post-Hartree-Fock methods. wikipedia.org Studies using HF calculations have successfully predicted the non-planar, puckered conformation of the saturated portion of the tetrahydroquinoline ring system. researchgate.netresearchgate.net

Semi-Empirical Models (AM1, PM3, PM6, RM1)

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and obtain some parameters from experimental data to simplify calculations. wikipedia.org This makes them computationally much faster than ab initio methods, allowing for the study of larger molecules. uomustansiriyah.edu.iq Commonly used semi-empirical models include AM1 (Austin Model 1), PM3 (Parametric Model 3), PM6, and RM1 (Recife Model 1). uni-muenchen.denih.gov

These models have been used to investigate the structural and electronic properties of this compound. researchgate.net For instance, they can provide rapid geometry optimizations and calculate heats of formation. While generally less accurate than DFT or ab initio methods, the results are often sufficient for preliminary conformational analysis and for studying large systems. nih.gov Comparisons between these methods show differences in performance; for example, PM3 is a reparameterization of AM1 and can sometimes offer better results for certain molecular interactions. uomustansiriyah.edu.iq RM1 was developed to yield smaller errors for properties like enthalpy of formation and dipole moments compared to AM1 and PM3. scielo.br

Normal Coordinate Analysis for Vibrational Spectra

Normal Coordinate Analysis (NCA) is a computational technique used to interpret and assign the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov This analysis involves calculating the theoretical vibrational frequencies and describing the nature of the atomic motions for each normal mode.

For this compound, NCA, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G**), has been crucial for assigning the complex vibrational spectra. researchgate.netnih.gov The calculated harmonic vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement between the theoretical and experimental spectra. researchgate.net This detailed assignment allows for the confident identification of characteristic vibrations, such as N-H stretching, C-H stretching of the methyl and aromatic groups, and the complex fingerprint region vibrations corresponding to the skeletal modes of the fused ring system. nih.gov

Computational Models for Reaction Mechanisms (e.g., Acid-Mediated Cyclization)

Computational models are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. While the acid-mediated cyclization for the formation of the tetrahydroquinoline core is a fundamental reaction, a more frequently studied reaction for this class of compounds is electrophilic aromatic substitution, such as nitration. nih.gov

A computational study on the nitration of N-protected tetrahydroquinoline provides significant insight into the reaction mechanism and regioselectivity, which is directly applicable to the 6-methyl derivative. researchgate.net Using DFT (B3LYP/6-31++G**), researchers have optimized the structures of the intermediate σ-complexes (Wheland intermediates) for nitration at all possible positions of the benzene ring. researchgate.net

The calculations revealed that the stability of these intermediates determines the final product distribution. For the neutral, N-protected tetrahydroquinoline, the calculations correctly predict that the σ-complex corresponding to substitution at the C6 position is the most stable, leading to the formation of the 6-nitro product with high regioselectivity. researchgate.net This theoretical result is in strong agreement with experimental findings and demonstrates the predictive power of computational models in understanding and optimizing synthetic chemical reactions. researchgate.net

Iv. Advanced Applications and Research Directions of 6 Methyl 1,2,3,4 Tetrahydroquinoline

Pharmaceutical and Medicinal Chemistry Research

The inherent structure of tetrahydroquinoline serves as a versatile backbone for the development of novel therapeutic agents. nih.gov Its derivatives are prominent in medicinal chemistry as core components of molecules designed to be anticancer, antiarrhythmic, and cardiovascular agents, among other uses. nih.gov

Derivatives of the tetrahydroquinoline and the closely related tetrahydroisoquinoline core are subjects of significant research for their potential neuroprotective effects. nih.govnih.gov While some compounds in this family can be neurotoxic, others have demonstrated neuroprotective and even neurorestorative properties. nih.gov

Research into the modulation of neurotransmitter systems has extensively studied 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous structural isomer of methyl-tetrahydroquinoline. Studies indicate that 1MeTIQ has a neuromodulatory effect on dopaminergic neurotransmission, stimulating the release of dopamine (B1211576). nih.gov In animal models of diabetic neuropathy, it was found to restore dopamine levels that had been depleted. nih.gov Further research suggests that the antihyperalgesic and antiallodynic effects of 1MeTIQ may be mediated through interactions with central opioidergic, serotonergic, and noradrenergic pathways by increasing neurotransmitter tone. nih.gov This compound is known to interact with the agonistic conformation of dopamine receptors and can shift dopamine catabolism, highlighting its influence on this critical neurotransmitter system. nih.gov

A derivative, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been identified as a potent agent for mitigating oxidative stress and neuroinflammation in animal models of Parkinson's disease. nih.govnih.govresearchgate.net Studies show that HTHQ's antioxidant properties lead to a significant reduction in the levels of oxidative stress markers such as 8-isoprostane, as well as lipid and protein oxidation products. nih.govresearchgate.net This reduction in oxidative stress is associated with a decrease in the expression of the pro-inflammatory transcription factor NF-κB. nih.govresearchgate.net The downstream effects include a reduced inflammatory response, attenuated histopathological changes in brain tissue, and improved motor coordination in test subjects. nih.govresearchgate.net

| Marker/Parameter | Observed Effect Following HTHQ Administration | Reference |

|---|---|---|

| 8-isoprostane | Reduced | nih.govresearchgate.net |

| Lipid Oxidation Products | Reduced | nih.govresearchgate.net |

| Protein Oxidation Products | Reduced | nih.govresearchgate.net |

| NF-κB Factor Expression | Decreased | nih.govresearchgate.net |

| Proinflammatory Cytokine mRNA | Reduced | nih.govnih.gov |

| Tyrosine Hydroxylase Levels | Increased | nih.govresearchgate.net |

The tetrahydroquinoline scaffold is a recognized pharmacophore in the design of new anticancer agents. researchgate.netnih.gov Its derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.govnih.gov

Several studies have investigated the efficacy of tetrahydroquinoline derivatives in reducing the viability of human cervix carcinoma (HeLa) cells. researchgate.netnih.gov A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives were tested for their antiproliferative activity against a panel of cancer cells, including HeLa. nih.gov Similarly, other research has focused on brominated quinoline (B57606) compounds, assessing their inhibitory effects on HeLa cells. researchgate.net

| Compound Derivative | Cell Line | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3a (a 2-methyl-5,6,7,8-tetrahydroquinoline derivative) | HeLa | Significant IC₅₀ value reported | nih.gov |

| Compound 5a (a 2-methyl-5,6,7,8-tetrahydroquinoline derivative) | HeLa | Significant IC₅₀ value reported | nih.gov |

| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | HeLa | 9.6 μg/mL | researchgate.net |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of tetrahydroquinoline-based compounds. These studies explore how modifying the chemical structure, such as adding or changing substituent groups, affects biological activity. For the related 1-methyl-1,2,3,4-tetrahydroisoquinoline, SAR studies revealed that hydroxyl substitutions tended to decrease neurotoxicity, while methoxyl substitutions increased it. nih.gov

In the context of anticancer research, SAR is evident in studies comparing differently substituted derivatives. For instance, the evaluation of a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines showed that specific substitution patterns led to a lead compound with low micromolar inhibition of various cancer cell lines. nih.gov Furthermore, research on chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives demonstrated the importance of stereochemistry. nih.gov By synthesizing and testing pure enantiomers, researchers found that the spatial arrangement of atoms significantly impacts the biological effect, with one enantiomer, (R)-5a, proving to be the most active compound in the series. nih.gov These findings underscore that both the nature of chemical substituents and their three-dimensional orientation are key determinants of the pharmacological activity of tetrahydroquinoline derivatives.

Structure-Activity Relationship (SAR) Studies of Derivatives

Influence of Substituents on Pharmacological Profile

The pharmacological profile of 6-methyl-1,2,3,4-tetrahydroquinoline derivatives can be significantly altered by the introduction of different substituents. The nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role in the biological activity of the resulting compounds. For instance, the presence of electron-donating groups, such as a methyl group, can enhance the reactivity of the aromatic ring. scribd.com This increased reactivity can influence how the molecule interacts with biological targets.

The addition of various functional groups to the tetrahydroquinoline core has led to the discovery of compounds with a range of biological activities. For example, some derivatives of 4-hydroxyquinoline (B1666331) have demonstrated significant anti-inflammatory activity in vivo. researchgate.net The lipophilicity and the shape of substituents on the nitrogen atom (N-2) of the tetrahydroisoquinoline ring, a related heterocyclic structure, have been shown to have a profound effect on the potency of these compounds as potential therapeutic agents. nih.gov

Furthermore, research into N-substituted 1,2,3,4-tetrahydroisoquinolines has revealed that the volume of the terminal amide substituent is a critical parameter that determines their affinity for the 5-HT1A receptor. nih.gov The introduction of specific substituents can also lead to compounds with potential applications in treating a variety of conditions. For example, certain 1,2,3,4-tetrahydroquinoline (B108954) derivatives are being investigated for their potential in slowing the onset of Alzheimer's disease and for their use in treating HIV. nih.gov

The following table provides examples of how different substituents on the tetrahydroquinoline and related scaffolds can influence their pharmacological profile:

| Scaffold | Substituent(s) | Observed Pharmacological Effect |

| 4-Hydroxyquinoline | Various | Significant in vivo anti-inflammatory activity researchgate.net |

| Tetrahydroisoquinoline | N-2 iso-butyl | Increased potency, but metabolically labile nih.gov |

| Tetrahydroisoquinoline | N-2,2,2-trifluoroethyl | Increased stability nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | Terminal amide | Crucial for 5-HT1A receptor affinity nih.gov |

| 1,2,3,4-Tetrahydroquinoline | Various | Potential for treating Alzheimer's and HIV nih.gov |

Effects of Methyl Substituent Position on Reactivity

The position of the methyl substituent on the 1,2,3,4-tetrahydroquinoline ring significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The methyl group is an electron-donating group, which activates the benzene (B151609) ring, making it more reactive than benzene itself. libretexts.org This activation is due to the methyl group's ability to stabilize the carbocation intermediate formed during the reaction. scribd.com

Specifically, the methyl group at the 6-position directs incoming electrophiles primarily to the ortho and para positions relative to itself. This is because the resonance structures of the carbocation intermediates formed during ortho and para attack are more stabilized by the electron-donating inductive effect of the methyl group. libretexts.org One of the resonance forms places the positive charge directly on the carbon atom to which the methyl group is attached, a stabilizing tertiary carbocation arrangement. libretexts.org The meta intermediate, however, does not benefit from this stabilization and is therefore formed more slowly and in smaller amounts. scribd.comlibretexts.org

A detailed study on the nitration of tetrahydroquinoline and its N-protected derivatives has underscored the importance of reaction conditions and protecting groups in achieving regioselectivity. researchgate.net By carefully selecting these parameters, it is possible to direct the nitration to the 6-position with high selectivity. researchgate.net

The table below summarizes the directing effects of the methyl group in electrophilic aromatic substitution on the this compound ring system.

| Reaction Type | Position of Methyl Group | Preferred Position(s) for Electrophilic Attack | Reason for Preference |

| Electrophilic Aromatic Substitution | 6-position | Ortho and Para to the methyl group | Stabilization of the carbocation intermediate through the inductive effect of the methyl group. scribd.comlibretexts.org |

Antimicrobial and Antibacterial Activities

Derivatives of the tetrahydroquinoline scaffold have demonstrated notable antimicrobial and antibacterial properties. The core structure is found in a variety of pharmacologically active compounds, including some with antifungal and antiviral activities. nih.gov For example, virantmycin, a natural product containing the 1,2,3,4-tetrahydroquinoline nucleus, exhibits both antiviral and antifungal properties. nih.gov

Research has shown that certain quinoline derivatives possess antimicrobial activity. researchgate.net The development of new hybrid molecules incorporating the 1,2,3,4-tetrahydroquinoline structure is an active area of research aimed at discovering new drug candidates with potent biological properties. mdpi.com Furthermore, multicomponent reactions have been utilized to synthesize 1,2,3,4-tetrahydroisoquinoline derivatives that have shown antimicrobial activity. rsc.org

While direct studies on the antimicrobial properties of this compound itself are not extensively detailed in the provided context, the broader class of quinoline and tetrahydroquinoline derivatives shows significant promise in this area. For instance, certain 1,2,4-triazole (B32235) derivatives of ofloxacin, a quinolone antibiotic, have shown antibacterial properties comparable to the parent drug. nih.gov Additionally, plant-derived compounds have been investigated for their antibacterial activity and their synergistic effects with existing antibiotics against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anti-Inflammatory and Antioxidant Properties

The 1,2,3,4-tetrahydroquinoline framework is a key feature in compounds exhibiting anti-inflammatory and antioxidant effects. A notable example is 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a derivative that has been studied for its ability to alleviate oxidative stress and inflammation. researchgate.netnih.govmdpi.com

In studies on experimental Parkinson's disease in rats, HTHQ demonstrated significant antioxidant properties by reducing levels of oxidative stress markers such as 8-isoprostane, as well as lipid and protein oxidation products. researchgate.netnih.gov This reduction in oxidative stress was linked to a decrease in the expression of the pro-inflammatory nuclear factor NF-κB. nih.govmdpi.com The anti-inflammatory action of HTHQ was further evidenced by a reduction in the mRNA content of proinflammatory cytokines and myeloperoxidase activity. researchgate.netresearchgate.net

The antioxidant mechanism of HTHQ is believed to contribute to its neuroprotective effects. researchgate.net By mitigating oxidative damage, HTHQ helps to protect neurons. The antioxidant capabilities of quinoline derivatives make them promising candidates for neuroprotection against conditions like Parkinsonism. researchgate.net The table below details the observed anti-inflammatory and antioxidant effects of a key derivative.

| Compound | Model System | Key Findings |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Experimental Parkinson's Disease in rats | Reduced levels of oxidative stress markers (8-isoprostane, lipid and protein oxidation products). researchgate.netnih.gov |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Experimental Parkinson's Disease in rats | Decreased expression of the pro-inflammatory factor NF-κB. nih.govmdpi.com |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Experimental Parkinson's Disease in rats | Reduced mRNA content of proinflammatory cytokines and myeloperoxidase activity. researchgate.netresearchgate.net |

Ligands for Receptors (e.g., 5-HT1A, NMDA)

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a basis for ligands targeting various receptors, including serotonin (B10506) 5-HT1A and N-methyl-D-aspartate (NMDA) receptors. The structural features of these derivatives play a crucial role in their binding affinity and functional activity at these receptors.

Derivatives of the related 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as 5-HT1A receptor ligands. nih.gov Research has shown that the volume of the terminal amide substituent is a key determinant of their affinity for the 5-HT1A receptor, and the most active ligands often act as agonists or partial agonists. nih.gov While not directly focused on this compound, this highlights the potential of the broader tetrahydroquinoline class to interact with serotonergic systems. Some quinoline derivatives have also been synthesized as ligands for the 5-HT4 receptor. researchgate.netrsc.org

In the context of NMDA receptors, serotonin, acting through 5-HT1A receptors, has been found to regulate NMDA receptor channels. nih.gov This modulation suggests a potential for 5-HT1A receptor ligands to indirectly influence NMDA receptor function.

Intermediate in Complex Pharmaceutical Synthesis

The 1,2,3,4-tetrahydroquinoline nucleus is a fundamental building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds. nih.gov Its structural motif is prevalent in numerous natural products and medicinal agents, making it a valuable intermediate for synthetic chemists. nih.govacs.org

The synthesis of various tetrahydroquinoline derivatives often involves multi-step sequences where the core structure is assembled and then further functionalized. For example, domino reactions, also known as tandem or cascade reactions, have proven to be a highly effective strategy for preparing tetrahydroquinolines with diverse substitution patterns. nih.gov These methods allow for the efficient construction of complex molecules from simpler starting materials. nih.gov

The versatility of the tetrahydroquinoline scaffold is demonstrated by its use in the synthesis of compounds with a broad spectrum of therapeutic applications, including antiarrhythmic drugs like nicainoprol, the schistosomicide oxamniquine, and the antiviral and antifungal agent virantmycin. nih.gov Furthermore, derivatives are being explored for the treatment of conditions such as HIV and Alzheimer's disease. nih.gov The synthesis of these complex molecules often relies on the initial construction of a substituted tetrahydroquinoline intermediate, which is then elaborated to produce the final drug candidate.

Organic Synthesis and Reaction Mechanism Studies

The synthesis of this compound and its derivatives is a significant area of research in organic chemistry. Various synthetic strategies have been developed to construct this heterocyclic system, often focusing on efficiency, selectivity, and the ability to introduce diverse substituents.

Domino reactions represent a powerful approach for the synthesis of tetrahydroquinolines, enabling multiple bond-forming events to occur in a single operation without the isolation of intermediates. nih.gov These reactions are valued for their atom economy and ability to generate molecular complexity rapidly. nih.gov Methods for synthesizing tetrahydroquinolines include reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes. nih.gov

The reactivity of the this compound core has also been the subject of mechanistic studies. The electron-donating nature of the methyl group at the 6-position activates the aromatic ring towards electrophilic substitution. scribd.comlibretexts.org This activating effect is due to the stabilization of the carbocation intermediate that forms during the reaction. scribd.com The methyl group directs incoming electrophiles to the ortho and para positions, a phenomenon explained by the greater stability of the corresponding reaction intermediates. libretexts.org

Recent advances in synthetic methodology have provided new ways to access substituted tetrahydroquinolines. For instance, photochemical cyclizations have emerged as a tool to create libraries of these compounds for biological screening. rsc.org Additionally, a variety of catalytic systems, including those based on gold, silver, and ruthenium, have been employed for the synthesis of tetrahydroquinoline derivatives. organic-chemistry.org

Role as an Intermediate in Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules and fine chemicals. researchgate.net The tetrahydroquinoline core is prevalent in numerous natural products and pharmacologically important compounds. researchgate.netdicp.ac.cn Consequently, derivatives of this compound are precursors to a wide range of target structures.

One of the primary applications is in the preparation of substituted quinolines and other heterocyclic systems. The nitrogen atom and the adjacent aromatic ring provide multiple sites for functionalization. For instance, the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) is a key step toward producing amino-substituted derivatives, which are themselves important intermediates for dyes, pharmaceuticals, and agrochemicals. researchgate.net The ability to selectively introduce functional groups at various positions on the tetrahydroquinoline ring system makes it a crucial platform for building molecular complexity. chemrxiv.org

Investigation of Reaction Pathways and Selectivity

The study of reaction pathways involving this compound is essential for controlling the outcome of synthetic transformations. A significant area of investigation is the regioselectivity of electrophilic aromatic substitution on the benzene ring. The nitration of tetrahydroquinoline, for example, can lead to several isomers. Research has shown that the position of nitration can be controlled by the choice of protecting group on the nitrogen atom. researchgate.net When the nitrogen is unprotected and protonated under acidic conditions, nitration occurs primarily at the 7-position. However, by using a protecting group like a trifluoroacetyl group, the reaction can be directed to selectively produce the 6-nitro isomer. researchgate.net

Another critical reaction pathway is the catalytic hydrogenation of the corresponding quinoline (6-methylquinoline). The goal is typically the selective reduction of the nitrogen-containing heterocyclic ring without affecting the benzene ring. researchgate.net The choice of catalyst and reaction conditions is paramount to prevent over-reduction or the formation of unwanted byproducts. nih.gov Mechanistic studies on these hydrogenations reveal that the process often involves the transfer of hydrogen from a donor molecule or molecular hydrogen, mediated by a metal catalyst. organic-chemistry.orgnih.gov

Stereoselective Synthesis of Tetrahydroquinolines

The development of methods for the stereoselective synthesis of tetrahydroquinolines is a major focus of modern organic chemistry, as the biological activity of chiral molecules often depends on their specific stereochemistry. While many strategies focus on the general tetrahydroquinoline skeleton, the principles are directly applicable to the synthesis of chiral this compound derivatives.

Key approaches include:

Asymmetric Hydrogenation: Chiral catalysts are used to hydrogenate a prochiral quinoline or dihydroquinoline precursor, leading to an excess of one enantiomer. Chiral phosphoric acids, in combination with a hydrogen source like a Hantzsch ester, have been successfully used for the asymmetric reduction of quinoline precursors. organic-chemistry.org

Domino Reactions: Multi-step reactions carried out in a single pot, known as domino or cascade reactions, can be designed to build the chiral tetrahydroquinoline core from simpler starting materials. nih.gov For example, a sequence involving a reductive cyclization of a precursor like a 2-nitrochalcone (B191979) can generate the tetrahydroquinoline ring with specific stereocenters. nih.gov

Catalytic Cascade Reactions: Combining different catalytic processes in one pot can efficiently generate chiral tetrahydroquinolines. One such strategy involves the cyclization of 2-aminochalcones followed by an asymmetric transfer hydrogenation, using a relay system of an achiral gold complex and a chiral Brønsted acid. dicp.ac.cnorganic-chemistry.org

These methods enable the creation of tetrahydroquinolines with controlled three-dimensional structures, which is crucial for their application in medicinal chemistry.

Catalysis Research

Catalysis is at the heart of modern synthetic methods for producing this compound and its analogs efficiently and selectively.

Catalytic Systems for Tetrahydroquinoline Synthesis

A wide variety of catalytic systems have been developed for the synthesis of the tetrahydroquinoline ring system, primarily through the hydrogenation of quinolines. These systems range from precious metal catalysts to more abundant and economical base metals. The choice of catalyst influences yield, selectivity, and reaction conditions.

Interactive Data Table: Catalytic Systems for Tetrahydroquinoline Synthesis

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Unsupported Nanoporous Gold (AuNPore) | Organosilane with water | Highly efficient and regioselective; catalyst is reusable. | organic-chemistry.org |

| Iridium Complex | 1,3-Propanediol (B51772) | Environmentally friendly; produces water as the only byproduct. | organic-chemistry.org |

| Manganese PN³ Pincer Complex | Secondary Alcohols (Borrowing Hydrogen) | Atom-efficient; selective formation of tetrahydroquinoline over quinoline. | nih.gov |

| Cobalt(II) Acetate / Zinc | H₂ | Heterogeneous, user-friendly, and eco-friendly protocol. | thieme-connect.com |

| Ruthenium Complex / Chiral Phosphoric Acid | H₂ | Enables one-pot cascade biomimetic reduction for chiral synthesis. | dicp.ac.cn |

| Palladium on Carbon (Pd/C) | H₂ | Commonly used for reductive cyclization of nitro-precursors. | nih.gov |

| B(C₆F₅)₃ (Boron-based) | Hydrosilanes | Metal-free hydrogenation of quinolines. | organic-chemistry.org |

| Silver (Ag) | Ag-H species | Ligand- and base-free reduction at room temperature. | organic-chemistry.org |

Regioselectivity in Catalytic Processes

Regioselectivity refers to the control over the region of a molecule where a chemical reaction occurs. In the context of this compound, this is particularly relevant in two main areas:

Selective Hydrogenation: The most common synthesis of tetrahydroquinolines involves the hydrogenation of quinolines. Catalytic systems are designed to selectively reduce the pyridine (B92270) part of the quinoline molecule while leaving the benzene ring intact. For example, unsupported nanoporous gold (AuNPore) catalysts provide highly regioselective hydrogenation of the heterocyclic ring. organic-chemistry.org Similarly, a cobalt-based heterogeneous catalyst has been shown to be effective for this selective transformation. thieme-connect.com

Directed Functionalization: In reactions involving the pre-formed this compound, catalysts can direct further substitutions. As discussed previously, the nitration of N-protected tetrahydroquinoline can be regioselectively controlled to favor substitution at the 6-position. researchgate.net More advanced C-H activation or directed lithiation methods can also achieve high regioselectivity, allowing for functionalization at specific positions on the heterocyclic or aromatic ring, which is a key area of ongoing research. chemrxiv.org

Environmental and Industrial Considerations

The synthesis and application of this compound are also viewed through the lens of green chemistry and industrial viability. A major goal is to develop synthetic routes that are not only efficient but also minimize waste and environmental impact.